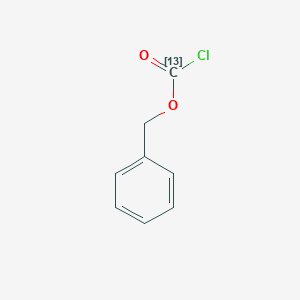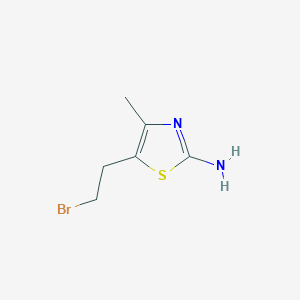
5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s common names and identifiers such as its CAS number or IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a detailed description of the procedures and conditions used to create the compound from its constituent elements or from other compounds. This includes the specific reagents and catalysts used, the temperature and pressure conditions, and the order in which reactants are combined.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule. The resulting structural information can help to explain the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the compound’s behavior in chemical reactions. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms in reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and spectral properties. It can also include studying the compound’s chemical stability and reactivity under various conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine is a versatile intermediate in organic synthesis, used for developing various chemical compounds with potential applications in different fields, including material science and pharmaceuticals. For instance, its use in the synthesis of fluorescent and colorimetric pH probes highlights its significance in creating sensitive and selective sensors for biological and environmental applications. The probe synthesized from a related thiazole compound shows remarkable water solubility and pH sensitivity, making it a potential candidate for real-time pH monitoring in biological systems (Diana et al., 2020).
Application in Drug Discovery
In the realm of drug discovery, derivatives of thiazol compounds, including those structurally related to 5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine, have been explored for their antimicrobial and cytotoxic activities. These compounds demonstrate significant biological activities, which can be attributed to their unique structural features, offering new avenues for the development of therapeutic agents. For example, a study on the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, utilizing thiazol compounds as intermediates, underscores the potential of these molecules in generating effective antimicrobial and anticancer agents (Noolvi et al., 2014).
Material Science and Catalysis
Thiazole derivatives also find applications in material science and catalysis. The synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives through a one-pot, four-component reaction demonstrates the utility of thiazol compounds in creating materials with potential electronic and photophysical properties. These derivatives could be applied in the development of novel materials for electronic devices, highlighting the versatility of thiazol compounds in contributing to advances in material science (Mahdavi et al., 2012).
Environmental Applications
Moreover, thiazole compounds play a role in environmental science, particularly in the development of corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including their performance as corrosion inhibitors, provide insight into the molecular mechanisms underlying their protective effects. This research supports the potential of thiazole derivatives in industrial applications to enhance the durability and longevity of metal structures (Kaya et al., 2016).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. This can include toxicity information, flammability, reactivity hazards, and recommended safety precautions.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or possible modifications of the compound to enhance its properties or reduce its hazards.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
5-(2-bromoethyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(2-3-7)10-6(8)9-4/h2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYCYIDBMHDKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267886 | |
| Record name | 2-Thiazolamine, 5-(2-bromoethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine | |
CAS RN |
1437794-59-6 | |
| Record name | 2-Thiazolamine, 5-(2-bromoethyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, 5-(2-bromoethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)
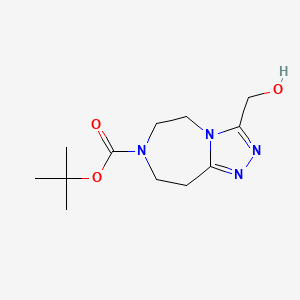
![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)
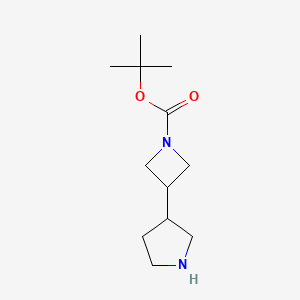
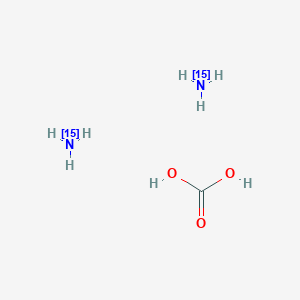

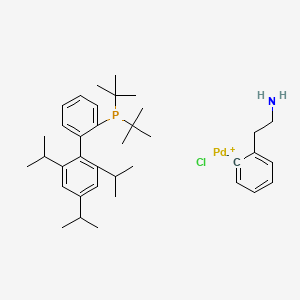
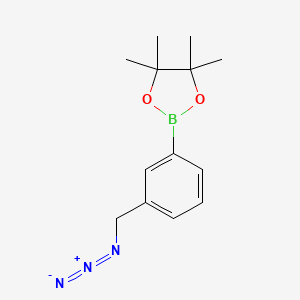
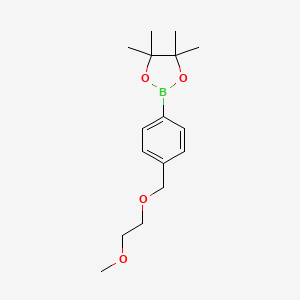
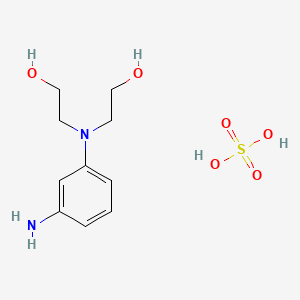
![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)

